sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C₁₃H₁₂NNaO₂S. It is a sodium salt derivative of a thiazole compound, characterized by the presence of a thiazole ring and an ethylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-ethylphenylthiazole with sodium acetate. The reaction is carried out in a suitable solvent, such as glacial acetic acid, under controlled temperature conditions. The product is then purified through recrystallization or other purification techniques to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .
Scientific Research Applications
Sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring and ethylphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
- Sodium;2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
- Sodium;2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate
Uniqueness
Sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZAWWRYSYPFCI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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